GSK583

概要

説明

GSK583は、受容体相互作用性セリン/スレオニンタンパク質キナーゼ2(RIP2キナーゼ)の強力な経口活性選択的阻害剤です。 腫瘍壊死因子-α(TNF-α)およびインターロイキン-6(IL-6)の産生を阻害することが知られており、これらは重要な炎症性サイトカインです .

科学的研究の応用

GSK583 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of RIP2 kinase in various chemical pathways.

Biology: Investigates the biological pathways involving RIP2 kinase and its role in inflammation.

Medicine: Explores potential therapeutic applications in treating inflammatory diseases such as Crohn’s disease and ulcerative colitis.

Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research

作用機序

GSK583は、RIP2キナーゼを選択的に阻害することによりその効果を発揮します。 この阻害は、ヌクレオチド結合オリゴマー化ドメイン含有タンパク質1(NOD1)とヌクレオチド結合オリゴマー化ドメイン含有タンパク質2(NOD2)の下流シグナル伝達経路をブロックし、TNF-αやIL-6などの炎症性サイトカインの産生を減少させます . 分子標的は、RIP2キナーゼのATP結合部位であり、this compoundはATPと競合してキナーゼ活性を阻害します .

類似化合物:

GSK547: 同じ効力を有する別のRIP2キナーゼ阻害剤。

GNE684: 異なる構造的特徴を持つRIP2キナーゼの選択的阻害剤。

GSK2982772: 炎症研究における重なり合う用途を持つRIP1キナーゼ阻害剤.

This compoundの独自性: this compoundは、RIP2キナーゼ阻害における高い選択性と効力によって際立っています。 p38αやVEGFR2など、300種類のキナーゼのパネルで優れた選択性を示し、RIP2キナーゼ関連経路の研究に貴重なツールとなっています .

準備方法

合成経路と反応条件: GSK583の合成は、キノリンコア構造の調製から始まる複数のステップを伴います。重要なステップには以下が含まれます。

- 環化反応によるキノリンコアの形成。

- 求核置換によるインダゾール部分の導入。

- 選択性と効力を高めるためのtert-ブチルスルホニル基の添加 .

工業的生産方法: this compoundの工業的生産は、同様の合成経路に従いますが、大規模生産に最適化されています。これには以下が含まれます。

- 高収率試薬および触媒の使用。

- 最大収率と純度を確保するための反応条件の最適化。

- 再結晶やクロマトグラフィーなどの精製技術の実施 .

化学反応の分析

反応の種類: GSK583は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化誘導体を形成することができます。

還元: 還元反応は官能基を修飾し、その活性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応から形成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、さらなる研究開発に使用できます .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: さまざまな化学経路におけるRIP2キナーゼの役割を研究するためのツール化合物として使用されます。

生物学: RIP2キナーゼを含む生物学的経路とその炎症における役割を調べます。

医学: クローン病や潰瘍性大腸炎などの炎症性疾患の治療における潜在的な治療用途を探求しています。

類似化合物との比較

GSK547: Another RIP2 kinase inhibitor with similar potency.

GNE684: A selective inhibitor of RIP2 kinase with distinct structural features.

GSK2982772: A RIP1 kinase inhibitor with overlapping applications in inflammation research.

Uniqueness of GSK583: this compound stands out due to its high selectivity and potency in inhibiting RIP2 kinase. It exhibits excellent selectivity in a panel of 300 kinases, including p38α and VEGFR2, making it a valuable tool for studying RIP2 kinase-related pathways .

特性

IUPAC Name |

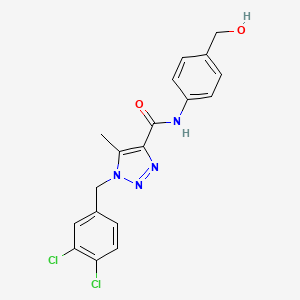

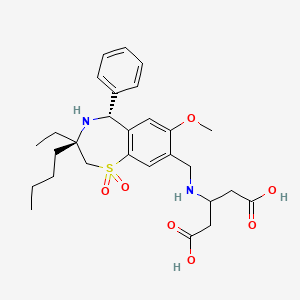

6-tert-butylsulfonyl-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2S/c1-20(2,3)28(26,27)13-5-7-16-14(11-13)17(8-9-22-16)23-19-15-10-12(21)4-6-18(15)24-25-19/h4-11H,1-3H3,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOGLWKOHPIJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B607770.png)